4-Aminothiophenol chemical structure and properties
4-Aminothiophenol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the chemical structure, properties, and applications of 4-Aminothiophenol (4-ATP). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced scientific fields.
Chemical Structure and Identifiers
4-Aminothiophenol is an organic compound featuring both an amino group (-NH2) and a thiol group (-SH) attached to a benzene (B151609) ring at the para position.[1] This bifunctional nature is key to its diverse applications.[2][3]
Caption: Chemical structure of 4-Aminothiophenol.
Table 1: Chemical Identifiers of 4-Aminothiophenol
| Identifier | Value |
| IUPAC Name | 4-aminobenzenethiol[4] |
| CAS Number | 1193-02-8[4] |
| Molecular Formula | C₆H₇NS[5] |
| Molecular Weight | 125.19 g/mol [5] |
| Synonyms | p-Aminothiophenol, 4-Mercaptoaniline, p-Mercaptobenzenamine[1] |
| InChI Key | WCDSVWRUXWCYFN-UHFFFAOYSA-N[1] |
| SMILES | NC1=CC=C(S)C=C1[1] |
Physical and Chemical Properties
4-Aminothiophenol is typically a yellow crystalline solid with a low melting point.[6] It is air-sensitive and has a characteristic sulfurous odor.[7]
Table 2: Physical Properties of 4-Aminothiophenol
| Property | Value |
| Appearance | Yellow crystalline solid[7] |
| Melting Point | 37-42 °C[8] |
| Boiling Point | 140-145 °C at 16 mmHg[8] |
| Solubility in Water | Immiscible[9] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, and dichloromethane[10] |
| Density | 1.2 g/cm³[11] |
| Flash Point | >110 °C (230 °F)[9] |
| pKa | 8.74 (predicted)[5] |
The chemical reactivity of 4-ATP is dominated by its two functional groups. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and silver, leading to the formation of self-assembled monolayers (SAMs).[2] The amino group provides a site for various chemical modifications, including amidation and alkylation, making it a versatile building block in organic synthesis.[2]
Spectroscopic Data
The following table summarizes the key spectroscopic features of 4-Aminothiophenol.
Table 3: Spectroscopic Data for 4-Aminothiophenol
| Spectroscopy | Key Peaks and Assignments |
| ¹H NMR | Spectral data available.[12] |
| ¹³C NMR | Spectral data available.[9] |
| IR Spectroscopy | Characteristic peaks for N-H, C-N, C-S, and aromatic C-H vibrations.[10] |
| Raman Spectroscopy | Prominent bands around 1080 cm⁻¹ and 1590 cm⁻¹ corresponding to C-S stretching and C-C stretching of the benzene ring, respectively.[2][11] |
Experimental Protocols
Synthesis of 4-Aminothiophenol
A common method for the synthesis of 4-Aminothiophenol involves the reduction of p-chloronitrobenzene with sodium sulfide (B99878).[6][8]
Methodology:
-
A mixture of p-chloronitrobenzene and a solution of sodium sulfide nonahydrate in water is heated to reflux for 8 hours.[6][8]
-
The cooled mixture is extracted with ether to remove any oily impurities.[6][8]
-
The aqueous solution is then saturated with sodium chloride, and glacial acetic acid is added to precipitate the product.[6][8]
-
The ethereal solution is dried over sodium sulfate (B86663) and distilled to yield 4-Aminothiophenol.[6][8]
Caption: Workflow for the synthesis of 4-Aminothiophenol.
Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface
The formation of a 4-ATP SAM on a gold surface is a widely used technique in nanotechnology and surface science.[13][14]
Methodology:
-
Substrate Preparation: A clean gold substrate is essential for the formation of a high-quality SAM. The substrate is typically cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by rinsing with deionized water and ethanol, and then dried under a stream of nitrogen.[13]
-
Thiol Solution Preparation: A dilute solution of 4-Aminothiophenol (typically 1-10 mM) is prepared in a high-purity solvent such as 200-proof ethanol.[13]
-
Self-Assembly: The cleaned gold substrate is immersed in the thiol solution and incubated for 24-48 hours to allow for the formation of a well-ordered monolayer.[14]
-
Post-Assembly Rinsing: After incubation, the substrate is removed from the solution and thoroughly rinsed with ethanol to remove any non-covalently bound molecules. The substrate is then dried under a stream of nitrogen.[14]
Caption: Experimental workflow for SAM formation.
Surface-Enhanced Raman Spectroscopy (SERS) Analysis
SERS is a powerful technique for studying molecules adsorbed on nanostructured metal surfaces. 4-ATP is a common probe molecule for SERS studies.[15][16]
Methodology:
-
SERS Substrate Preparation: SERS-active substrates, typically consisting of gold or silver nanoparticles, are prepared.[15]
-
Sample Preparation: A solution of 4-Aminothiophenol is applied to the SERS substrate.
-
SERS Measurement: The substrate is placed in a Raman spectrometer and irradiated with a laser of a specific wavelength (e.g., 532, 633, or 785 nm).[16] The scattered light is collected to obtain the SERS spectrum.
-
Data Analysis: The resulting spectrum is processed (e.g., baseline correction) and the characteristic Raman peaks of 4-ATP are identified and analyzed.
Caption: Workflow for SERS analysis.
Applications in Research and Drug Development
The unique properties of 4-Aminothiophenol make it a valuable tool in various research and development areas.
-
Molecular Linker: Its bifunctional nature allows it to act as a molecular linker, connecting metal nanoparticles or surfaces to other molecules, such as proteins, DNA, or drug molecules.[9][12] This is crucial for the development of biosensors, drug delivery systems, and functional nanomaterials.[9][12]
Caption: 4-Aminothiophenol as a molecular linker.
-
Drug Synthesis: 4-ATP serves as an important intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is incorporated into molecules designed for various therapeutic targets.[3] For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and evaluated for their antimicrobial and antidiabetic activities.[17][18]
-
Biosensing: The ability of 4-ATP to form SAMs on gold and silver surfaces is utilized in the development of highly sensitive biosensors.[12] These sensors can be used for the detection of various biomolecules, including proteins and DNA.[9]
Safety and Handling
4-Aminothiophenol is a hazardous substance and should be handled with appropriate safety precautions.
Table 4: Hazard Information for 4-Aminothiophenol
| Hazard | Description |
| GHS Pictograms | Corrosion, Acute Toxicity (oral)[12] |
| Signal Word | Danger[12] |
| Hazard Statements | Harmful if swallowed. Causes severe skin burns and eye damage.[5] |
| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Keep container tightly closed.[4]
This technical guide provides a solid foundation for understanding the chemistry and applications of 4-Aminothiophenol. For more detailed information, please refer to the cited literature.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nbinno.com [nbinno.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Aminothiophenol | 1193-02-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Aminothiophenol(1193-02-8) 13C NMR spectrum [chemicalbook.com]
- 10. 4-Aminothiophenol(1193-02-8) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface-enhanced Raman scattering of 4-aminothiophenol adsorbed on silver nanosheets deposited onto cubic boron nitride films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Excitation wavelength dependent surface enhanced Raman scattering of 4-aminothiophenol on gold nanorings - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
